molecular formula C5H11NO B8242670 [(2R)-2-methyloxetan-2-yl]methanamine

[(2R)-2-methyloxetan-2-yl]methanamine

Cat. No.: B8242670
M. Wt: 101.15 g/mol
InChI Key: MXDPNQXVFYMEEG-RXMQYKEDSA-N
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Description

[(2R)-2-methyloxetan-2-yl]methanamine is a chemical compound with the molecular formula C5H11NO. It features a four-membered oxetane ring, which is a strained cyclic ether, and an amine group.

Preparation Methods

The synthesis of [(2R)-2-methyloxetan-2-yl]methanamine can be achieved through several methods. One common approach involves the reaction of [(2R)-2-methyloxetan-2-yl]methanol with ammonia or methylamine. Another method includes the reaction of 3-bromooxetane with sodium azide, followed by reduction of the resulting azide with lithium aluminum hydride. These methods highlight the versatility of oxetane chemistry in generating diverse derivatives.

Chemical Reactions Analysis

[(2R)-2-methyloxetan-2-yl]methanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[(2R)-2-methyloxetan-2-yl]methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R)-2-methyloxetan-2-yl]methanamine involves its interaction with molecular targets through its amine group and oxetane ring. The compound can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence its biological activity. The specific pathways and targets depend on the context of its application, such as drug development or material synthesis .

Comparison with Similar Compounds

[(2R)-2-methyloxetan-2-yl]methanamine can be compared with other oxetane derivatives, such as [(2R)-oxetan-2-yl]methanamine. These compounds share the oxetane ring structure but differ in their substituents, leading to variations in their chemical reactivity and applications. The unique combination of the oxetane ring and amine group in this compound distinguishes it from other similar compounds, offering distinct advantages in specific research and industrial contexts.

Properties

IUPAC Name

[(2R)-2-methyloxetan-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(4-6)2-3-7-5/h2-4,6H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDPNQXVFYMEEG-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCO1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCO1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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